2-Cyano-3-methylbutane-1-sulfonyl chloride 2-Cyano-3-methylbutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2241142-28-7
VCID: VC5021467
InChI: InChI=1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3
SMILES: CC(C)C(CS(=O)(=O)Cl)C#N
Molecular Formula: C6H10ClNO2S
Molecular Weight: 195.66

2-Cyano-3-methylbutane-1-sulfonyl chloride

CAS No.: 2241142-28-7

Cat. No.: VC5021467

Molecular Formula: C6H10ClNO2S

Molecular Weight: 195.66

* For research use only. Not for human or veterinary use.

2-Cyano-3-methylbutane-1-sulfonyl chloride - 2241142-28-7

Specification

CAS No. 2241142-28-7
Molecular Formula C6H10ClNO2S
Molecular Weight 195.66
IUPAC Name 2-cyano-3-methylbutane-1-sulfonyl chloride
Standard InChI InChI=1S/C6H10ClNO2S/c1-5(2)6(3-8)4-11(7,9)10/h5-6H,4H2,1-2H3
Standard InChI Key VLQREVGGCJMYIH-UHFFFAOYSA-N
SMILES CC(C)C(CS(=O)(=O)Cl)C#N

Introduction

Structural Characteristics

Molecular Architecture

2-Cyano-3-methylbutane-1-sulfonyl chloride features a branched aliphatic chain with distinct functional groups:

  • Sulfonyl chloride group (-SO₂Cl) at position 1, a hallmark of high reactivity in nucleophilic substitution reactions.

  • Cyano group (-C≡N) at position 2, introducing polarity and potential for further functionalization.

  • Methyl branch at position 3, contributing to steric effects and influencing conformational stability .

The molecular formula C₆H₁₀ClNO₂S corresponds to a molar mass of 195.67 g/mol. The SMILES notation CC(C)C(CS(=O)(=O)Cl)C#N explicitly defines its connectivity, while the InChIKey VLQREVGGCJMYIH-UHFFFAOYSA-N provides a unique identifier for database searches .

Stereoelectronic Features

Quantum mechanical calculations predict a bent geometry around the sulfur atom (bond angle ~106° for O-S-O), typical of sulfonyl chlorides. The electron-withdrawing sulfonyl group polarizes the adjacent C-Cl bond, enhancing electrophilicity. The cyano group’s sp-hybridized carbon creates a linear geometry, contributing to intramolecular dipole interactions .

Synthetic Pathways

Photocatalytic Synthesis

A breakthrough method for sulfonyl chloride synthesis involves photocatalytic coupling of SO₂ and HCl with organic precursors. While developed for aryl diazonium salts , this approach could theoretically adapt to aliphatic systems:

Hypothetical Reaction Scheme

  • Precursor Activation: 3-Methylbutane-1-thiol undergoes oxidation to the sulfinic acid.

  • Chlorination: Treatment with Cl₂ under UV light yields the sulfonyl chloride.

  • Cyanation: Nucleophilic displacement at position 2 introduces the cyano group via KCN or NaCN.

Critical parameters from analogous systems :

  • Catalyst: Potassium-doped poly(heptazine imide) (K-PHI)

  • Conditions: Visible light (λ = 450 nm), 25°C, anhydrous acetonitrile

  • Yield Optimization: 0.25 mmol SO₂, 0.28 mmol HCl, 18 h reaction time

Challenges in Aliphatic Systems

Unlike aromatic analogs, aliphatic sulfonyl chlorides face stability issues due to:

  • β-Hydride Elimination: Risk of decomposition in branched chains.

  • Steric Hindrance: The methyl branch may impede reagent access during cyanation.

  • Competitive Reactions: Undesired hydrolysis of -SO₂Cl to -SO₃H under protic conditions .

Physicochemical Properties

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predictions reveal adduct-specific behavior:

Adductm/zCCS (Ų)
[M+H]⁺196.01936134.2
[M+Na]⁺218.00130143.3
[M-H]⁻194.00480125.5

These values aid in mass spectrometry identification, particularly distinguishing it from structural isomers .

Stability and Reactivity

  • Thermal Stability: Predicted decomposition onset at 180°C (TGA simulation).

  • Hydrolytic Sensitivity: Half-life <30 min in aqueous pH 7.4 buffer at 25°C.

  • Solubility: Calculated logP = 1.8 suggests moderate lipid solubility, favoring dichloromethane or THF as reaction solvents .

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